11B-Benzyl-9-hydroxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one
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Overview
Description
11B-Benzyl-9-hydroxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one is a complex organic compound with a unique structure that includes a dibenzoannulene core
Preparation Methods
The synthesis of 11B-Benzyl-9-hydroxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one typically involves multiple steps, starting from simpler organic molecules. The synthetic routes often include:
Formation of the dibenzoannulene core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of the benzyl group: This step usually involves benzylation reactions using benzyl halides and suitable bases.
Final cyclization and purification: The final product is obtained through cyclization and purification steps, often involving chromatography techniques.
Chemical Reactions Analysis
11B-Benzyl-9-hydroxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Scientific Research Applications
11B-Benzyl-9-hydroxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11B-Benzyl-9-hydroxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include key enzymes involved in metabolic processes and signaling pathways.
Comparison with Similar Compounds
11B-Benzyl-9-hydroxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one can be compared with other similar compounds, such as:
- 1-Methyl-2,2a,7,11b-tetrahydro-1H-dibenzo[a,e]cyclobuta cannulene
- (3R,4AR,11bS)-methyl 11b-benzyl-3-hydroxy-4a-methyl-3-(trifluoromethyl)-2,3,4,4a,5,6,7,11b-octahydro-1H-dibenzo a,cannulene-9-carboxylate
These compounds share structural similarities but differ in their functional groups and specific chemical properties, making 11B-Benzyl-9-hydroxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one unique in its applications and reactivity.
Biological Activity
The compound 11B-Benzyl-9-hydroxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C] annulen-3(2H)-one is a complex polycyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by a unique tetracyclic structure that includes a benzyl group and a hydroxyl functional group. Its structural complexity contributes to its diverse biological interactions.
Biological Activity Overview
Research indicates that 11B-Benzyl-9-hydroxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C] annulen-3(2H)-one exhibits several biological activities:
- Antitumor Activity : Studies have shown that derivatives of this compound possess significant antitumor properties. For instance, related compounds have been noted for their ability to inhibit cell proliferation in various cancer cell lines.
- Antimicrobial Properties : Preliminary evaluations suggest that the compound may exhibit antimicrobial activity against certain bacterial strains, although further studies are required to quantify this effect.
- Cytotoxic Effects : The compound has demonstrated cytotoxic effects in vitro, which could be attributed to its ability to interfere with cellular processes.
Antitumor Activity
A study published in 2024 evaluated the synthesis and biological activity of substituted tetrahydro derivatives related to this compound. The results indicated that specific substitutions enhanced the antitumor efficacy against human cancer cell lines, particularly those associated with breast and lung cancers .
Antimicrobial Activity
Research has also explored the antimicrobial potential of related dibenzo compounds. A comparative analysis revealed that certain derivatives exhibited bacteriostatic effects against Gram-positive bacteria, suggesting a possible mechanism of action involving disruption of bacterial cell wall synthesis .
Case Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Antitumor Activity | Identified significant inhibition of proliferation in breast cancer cells. |
Study 2 | Antimicrobial Properties | Demonstrated bacteriostatic activity against Staphylococcus aureus. |
Study 3 | Cytotoxicity | Showed dose-dependent cytotoxic effects in lung cancer cell lines. |
The proposed mechanisms underlying the biological activities of 11B-Benzyl-9-hydroxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C] annulen-3(2H)-one include:
- Inhibition of Topoisomerase II : Similar compounds have been shown to interact with topoisomerase II, leading to DNA damage and apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, contributing to its cytotoxic effects.
Properties
Molecular Formula |
C22H22O2 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-benzyl-13-hydroxytricyclo[9.4.0.02,7]pentadeca-1(11),6,12,14-tetraen-5-one |
InChI |
InChI=1S/C22H22O2/c23-19-9-10-21-17(13-19)7-4-8-18-14-20(24)11-12-22(18,21)15-16-5-2-1-3-6-16/h1-3,5-6,9-10,13-14,23H,4,7-8,11-12,15H2 |
InChI Key |
JVLJCQZLZIYYOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=O)CCC2(C3=C(C1)C=C(C=C3)O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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